2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
Description
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Properties
CAS No. |
39964-45-9 |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-cyclopentylimino-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-11-6-2-5-9-13(11)19-16(22)14(10-15(20)21)23-17(19)18-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3,(H,20,21) |
InChI Key |
LEJNKBPIMVOEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Origin of Product |
United States |
Biological Activity
2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is a complex organic compound characterized by its thiazolidine ring structure and various functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A thiazolidine ring , which is crucial for its biological interactions.
- A cyclopentyl group , influencing steric and electronic properties.
- An o-tolyl group , providing specific reactivity patterns.
Synthesis
The synthesis typically involves:
- Formation of the thiazolidine ring through cyclization reactions.
- Reagents : Cyclopentanone derivatives, amines, and thioamides are commonly used under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Techniques such as recrystallization and chromatography ensure product purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, leading to competitive inhibition or allosteric modulation. This is particularly relevant in its antimicrobial and anti-inflammatory activities .
- Molecular Targets : Studies suggest that it may interact with cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted by researchers demonstrated that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating potent antimicrobial properties .
- Anti-inflammatory Mechanism Exploration : Another study explored the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound .
Comparison with Similar Compounds
A comparative analysis with other thiazolidine derivatives reveals unique biological profiles:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid | Structure | Moderate antimicrobial |
| 2-(Cyclohexylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid | Structure | Lower anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
